molecular formula C16H22N2O6 B15340315 Nicotine-N-beta-glucuronide, Methyl-d3

Nicotine-N-beta-glucuronide, Methyl-d3

Cat. No.: B15340315
M. Wt: 341.37 g/mol
InChI Key: SAWAIULJDYFLPD-FIBGUPNXSA-N
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Description

Nicotine-N-beta-glucuronide, Methyl-d3 is a metabolite of nicotine, specifically labeled with deuterium. It is used primarily in research to study nicotine metabolism and its effects. The compound has a molecular formula of C16H19D3N2O6 and a molecular weight of 341.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotine-N-beta-glucuronide, Methyl-d3 involves the glucuronidation of nicotine. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to nicotine. The reaction conditions often include a buffered solution at a specific pH, temperature control, and the presence of cofactors such as UDP-glucuronic acid .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely follows similar principles to laboratory synthesis, scaled up for larger production volumes. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Nicotine-N-beta-glucuronide, Methyl-d3 primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to nicotine, making it more water-soluble and easier to excrete from the body .

Common Reagents and Conditions: The glucuronidation reaction typically requires UDP-glucuronic acid as a cofactor and UDP-glucuronosyltransferase enzymes. The reaction is usually carried out in a buffered solution at a pH that is optimal for enzyme activity, often around pH 7.4 .

Major Products Formed: The major product formed from the glucuronidation of nicotine is this compound. This compound is more water-soluble than nicotine itself, facilitating its excretion from the body .

Scientific Research Applications

Nicotine-N-beta-glucuronide, Methyl-d3 is used extensively in scientific research to study nicotine metabolism and its effects on the body. It is particularly useful in pharmacokinetic studies, where researchers track the metabolism and excretion of nicotine in the body. This compound is also used in studies investigating the genetic and enzymatic factors that influence nicotine metabolism .

In addition to its use in pharmacokinetic studies, this compound is employed in toxicological research to understand the potential health effects of nicotine and its metabolites. It is also used in the development of smoking cessation therapies, as understanding nicotine metabolism can help in designing more effective treatments .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Nicotine-N-beta-glucuronide, Methyl-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to track the compound and its metabolites with high precision .

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

341.37 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/i1D3

InChI Key

SAWAIULJDYFLPD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O

Origin of Product

United States

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